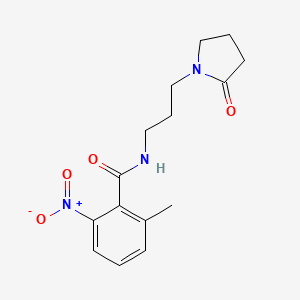
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes the nitration of a methyl-substituted benzamide, followed by the introduction of the pyrrolidinone group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidinone moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide stands out due to its specific substitution pattern and the presence of both a nitro group and a pyrrolidinone moiety
Biological Activity
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide, also known by its CAS number 930495-18-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 305.329 g/mol. The compound features a nitro group and a pyrrolidine derivative, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain ion channels and enzymes involved in cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific ion channels, particularly Kv1.3 channels, which are implicated in various autoimmune diseases. The compound showed potency comparable to established inhibitors under controlled conditions .
Antimicrobial Activity
Recent research has indicated that derivatives of benzamide compounds, including this compound, possess antimicrobial properties. A study highlighted the compound's effectiveness against biofilms formed by Staphylococcus epidermidis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections associated with biofilms .
Cytotoxic Effects
Further investigations into the cytotoxic effects of the compound revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating its potential use in cancer therapy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 305.329 g/mol |
| CAS Number | 930495-18-4 |
| Biological Targets | Kv1.3 channels, Various enzymes |
| Antimicrobial Activity | Effective against biofilms |
| Cytotoxicity | Induces apoptosis |
Properties
CAS No. |
832117-49-4 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-methyl-6-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H19N3O4/c1-11-5-2-6-12(18(21)22)14(11)15(20)16-8-4-10-17-9-3-7-13(17)19/h2,5-6H,3-4,7-10H2,1H3,(H,16,20) |
InChI Key |
MXPXNWRUIFGDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NCCCN2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















